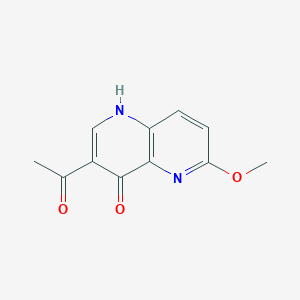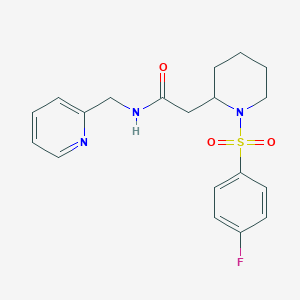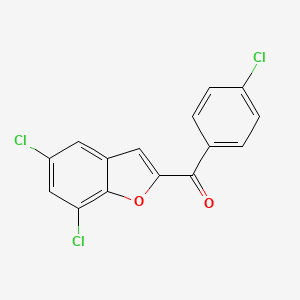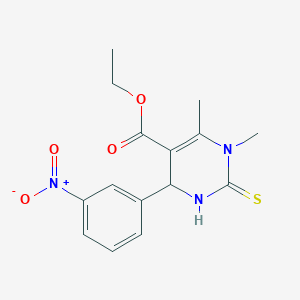
1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 1431697-92-5 . It is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including “1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone”, involves various strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of “1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone” is represented by the InChI Code: 1S/C11H10N2O3/c1-6(14)7-5-12-8-3-4-9(16-2)13-10(8)11(7)15/h3-5H,1-2H3,(H,12,15) . The molecular weight of this compound is 218.21 .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, including “1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone”, is quite diverse. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow modification of side chains .Physical And Chemical Properties Analysis
The physical form of “1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone” is solid . The compound should be stored in a refrigerator .科学的研究の応用
Biological Activities of 1,8-Naphthyridine Derivatives
1,8-Naphthyridine compounds have garnered attention due to their wide range of biological activities. These compounds are recognized for their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Additionally, they have shown potential in addressing neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their applications extend to anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and anti-oxidant activities. The versatility of these compounds underscores their significance in therapeutic and medicinal research (Madaan et al., 2015).
Synthetic Derivatives and Therapeutic Potential
Research has also focused on the synthesis and pharmacological activities of lawsone (2-hydroxy-1,4-naphthoquinone) and its derivatives. These compounds exhibit antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. Their pharmacological activities and mechanisms of action are modulated by substituting the 1,4-naphthoquinone ring, demonstrating their potential for treating various diseases and for pest control (López et al., 2014).
Genotoxic Potential and Environmental Applications
The genotoxic potential of naphthoquinones, such as 1,4-naphthoquinone, has been investigated, revealing predominantly negative results for gene mutations in bacteria or mammalian cells in vitro. This research contributes to understanding the safety profile of naphthoquinone derivatives in therapeutic applications (Fowler et al., 2018).
Safety And Hazards
特性
IUPAC Name |
3-acetyl-6-methoxy-1H-1,5-naphthyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6(14)7-5-12-8-3-4-9(16-2)13-10(8)11(7)15/h3-5H,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQMVKUZXDADKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813430.png)
![[4-(Propanoylamino)phenoxy]acetic acid](/img/structure/B2813432.png)






![3-(4-methylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2813444.png)
![N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-ethylphenyl)urea](/img/structure/B2813447.png)
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-1-adamantanamine](/img/structure/B2813450.png)


![5-methyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2813453.png)